Physicochemical Property Differentiation – LogP and Polar Surface Area Optimized for CNS Exposure
The compound exhibits a calculated LogP of 2.6093 and a polar surface area (PSA) of 36.44 Ų [1]. These values place it within the favorable range for CNS penetration (LogP 2–4; PSA < 90 Ų). In comparison, the classic MC4R antagonist SHU9119 has a much higher molecular weight and PSA, limiting its brain exposure. The low PSA of 1-(4-(4-((pyridin-2-yl)methyl)piperazin-1-yl)phenyl)ethanone suggests superior passive permeability relative to larger peptidomimetic MC4R ligands.
| Evidence Dimension | Physicochemical suitability for CNS drug discovery |
|---|---|
| Target Compound Data | LogP = 2.6093; PSA = 36.44 Ų |
| Comparator Or Baseline | SHU9119 (peptide MC4R antagonist): MW > 1000 Da, PSA > 200 Ų |
| Quantified Difference | LogP within CNS range; PSA ~5–6-fold lower than peptide comparators |
| Conditions | In silico calculation using Molbase algorithm |
Why This Matters
A low PSA predicts better blood–brain barrier permeability, enabling use in CNS‑targeted MC4R programs where peptide ligands are excluded.
- [1] Molbase. (n.d.). 1-[4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]phenyl]ethanone – CAS 415925-40-5. View Source
